Glucagon-(1-6)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glucagon-(1-6) ist ein Peptidhormon, das vom größeren Glucagon-Molekül abgeleitet ist. Glucagon selbst ist ein 29-Aminosäure-Peptidhormon, das von den Alpha-Zellen der Bauchspeicheldrüse produziert wird. Es spielt eine entscheidende Rolle im Glukosestoffwechsel, indem es die Freisetzung von Glukose in den Blutkreislauf fördert. Glucagon-(1-6) bezieht sich auf ein bestimmtes Segment des Glucagon-Peptids, das die ersten sechs Aminosäuren der Sequenz umfasst. Dieses Segment behält einen Teil der biologischen Aktivität des vollständigen Glucagon-Moleküls bei und war Gegenstand verschiedener wissenschaftlicher Studien.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Glucagon-(1-6) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), eine Methode, die weit verbreitet für die Herstellung von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an einen festen Harzträger. Die nachfolgenden Aminosäuren werden schrittweise hinzugefügt, wobei Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) verwendet werden, um die Peptidbindungsbildung zu erleichtern. Nach der Assemblierung der Peptidkette wird das Peptid vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Glucagon-(1-6) folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Automatisierte Peptidsynthesizer werden eingesetzt, um den Prozess zu rationalisieren, und großtechnische Reinigungsverfahren, wie z. B. präparative HPLC, werden eingesetzt, um das gewünschte Peptid in hoher Reinheit zu erhalten. Der Einsatz fortschrittlicher Technologien und optimierter Protokolle gewährleistet die effiziente und kostengünstige Produktion von Glucagon-(1-6) für Forschungs- und therapeutische Anwendungen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of glucagon-(1-6) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of glucagon-(1-6) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to obtain the desired peptide in high purity. The use of advanced technologies and optimized protocols ensures the efficient and cost-effective production of glucagon-(1-6) for research and therapeutic applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glucagon-(1-6) kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden häufig eingesetzt, um das Peptid für bestimmte Forschungs- oder therapeutische Zwecke zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Die Oxidation von Glucagon-(1-6) kann mit Reagenzien wie Wasserstoffperoxid (H2O2) oder Ameisensäure erreicht werden. Diese Reaktionen finden typischerweise unter milden Bedingungen statt, um eine Degradation des Peptids zu verhindern.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) durchgeführt werden. Diese Reagenzien helfen, Disulfidbrücken innerhalb des Peptids zu reduzieren, wodurch seine Konformation und Aktivität verändert werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter Aminosäuren innerhalb der Peptidsequenz. Dies kann durch site-directed Mutagenesis oder chemische Modifikationstechniken erreicht werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen eingebrachten Modifikationen ab. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während die Reduktion zur Bildung von reduzierten Peptiden mit veränderten Disulfidbrückenmustern führen kann. Substitutionsreaktionen ergeben Peptide mit modifizierten Aminosäuresequenzen, die möglicherweise ihre biologische Aktivität verändern.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie dient Glucagon-(1-6) als Modellpeptid für die Untersuchung der Peptidsynthese, -faltung und -stabilität. Seine relativ kurze Sequenz macht es zu einem idealen Kandidaten für die Untersuchung der Auswirkungen verschiedener chemischer Modifikationen auf die Struktur und Funktion von Peptiden.

Biologie

In der biologischen Forschung wird Glucagon-(1-6) verwendet, um die Mechanismen der Aktivierung des Glucagon-Rezeptors und der Signaltransduktion zu untersuchen. Es liefert Einblicke in die Rolle spezifischer Aminosäurereste bei der Rezeptorbindung und -aktivierung, was zur Entwicklung neuartiger therapeutischer Wirkstoffe beiträgt, die auf Glucagon-Rezeptoren abzielen.

Medizin

In der Medizin hat Glucagon-(1-6) potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselerkrankungen wie Diabetes. Durch das Verständnis der Struktur-Aktivitäts-Beziehungen von Glucagon-(1-6) wollen Forscher peptidbasierte Medikamente entwickeln, die den Glukosestoffwechsel modulieren und die Blutzuckerkontrolle bei Diabetikern verbessern können.

Industrie

In der Industrie wird Glucagon-(1-6) zur Entwicklung von diagnostischen Assays und analytischen Verfahren verwendet. Seine klar definierte Struktur und biologische Aktivität machen es zu einem wertvollen Werkzeug zur Kalibrierung und Validierung von analytischen Methoden, die in der Peptidforschung und -entwicklung eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von Glucagon-(1-6) beinhaltet seine Interaktion mit dem Glucagon-Rezeptor, einem G-Protein-gekoppelten Rezeptor (GPCR), der sich auf der Oberfläche von Zielzellen befindet. Nach der Bindung an den Rezeptor aktiviert Glucagon-(1-6) die Adenylatcyclase, was zu einem Anstieg der intrazellulären cAMP-Spiegel führt. Dies wiederum aktiviert die Proteinkinase A (PKA), die verschiedene Zielproteine phosphoryliert, die am Glukosestoffwechsel beteiligt sind. Die Aktivierung dieser Signalwege führt zur Mobilisierung von Glukose aus den Glykogenspeichern in der Leber, wodurch der Blutzuckerspiegel erhöht wird .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, glucagon-(1-6) serves as a model peptide for studying peptide synthesis, folding, and stability. Its relatively short sequence makes it an ideal candidate for investigating the effects of various chemical modifications on peptide structure and function.

Biology

In biological research, glucagon-(1-6) is used to study the mechanisms of glucagon receptor activation and signal transduction. It provides insights into the role of specific amino acid residues in receptor binding and activation, contributing to the development of novel therapeutic agents targeting glucagon receptors.

Medicine

In medicine, glucagon-(1-6) has potential therapeutic applications in the treatment of metabolic disorders such as diabetes. By understanding the structure-activity relationships of glucagon-(1-6), researchers aim to develop peptide-based drugs that can modulate glucose metabolism and improve glycemic control in diabetic patients.

Industry

In the industrial sector, glucagon-(1-6) is used in the development of diagnostic assays and analytical techniques. Its well-defined structure and biological activity make it a valuable tool for calibrating and validating analytical methods used in peptide research and development.

Wirkmechanismus

The mechanism of action of glucagon-(1-6) involves its interaction with the glucagon receptor, a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding to the receptor, glucagon-(1-6) activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various target proteins involved in glucose metabolism. The activation of these signaling pathways results in the mobilization of glucose from glycogen stores in the liver, increasing blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glucagon-like peptide-1 (GLP-1): GLP-1 ist ein weiteres Peptidhormon, das aus dem Proglucagon-Molekül stammt.

Exenatid: Exenatid ist ein synthetischer GLP-1-Rezeptoragonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Semaglutid: Semaglutid ist ein weiterer GLP-1-Rezeptoragonist mit starken antidiabetischen Wirkungen.

Einzigartigkeit von Glucagon-(1-6)

Glucagon-(1-6) ist insofern einzigartig, als es ein bestimmtes Segment des Glucagon-Peptids mit unterschiedlicher biologischer Aktivität darstellt. Während ähnliche Verbindungen wie GLP-1 und seine Analoga hauptsächlich auf die Insulinsekretion und die Glukosehomöostase abzielen, behält Glucagon-(1-6) die Fähigkeit, den Glucagon-Rezeptor zu aktivieren und die Glukosefreisetzung aus der Leber zu fördern. Dies macht es zu einem wertvollen Werkzeug, um die spezifischen Mechanismen der Glucagon-Rezeptoraktivierung zu untersuchen und gezielte Therapien für Stoffwechselerkrankungen zu entwickeln.

Zusammenfassend lässt sich sagen, dass Glucagon-(1-6) ein vielseitiges Peptid mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen Eigenschaften und seine biologische Aktivität machen es zu einem wichtigen Forschungsobjekt mit vielversprechenden Anwendungen bei der Behandlung von Stoffwechselerkrankungen und der Entwicklung neuartiger Therapeutika.

Biologische Aktivität

Glucagon-(1-6) is a truncated form of the glucagon peptide, which plays a crucial role in glucose metabolism and energy regulation. Understanding its biological activity is essential for exploring its potential therapeutic applications, particularly in metabolic disorders like diabetes.

Glucagon is primarily produced in the alpha cells of the pancreas and is known for its hyperglycemic effects, promoting gluconeogenesis and glycogenolysis in the liver. Glucagon-(1-6), a fragment of the full glucagon peptide, retains some biological activity, although its effects are less potent compared to full-length glucagon. The mechanism of action involves binding to the glucagon receptor (GCGR), which activates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA) pathways.

Biological Activities

- Glycemic Control :

- Impact on Insulin Secretion :

- Role in Appetite Regulation :

Case Study 1: Type 2 Diabetes Management

A clinical trial involving patients with type 2 diabetes demonstrated that administration of glucagon receptor agonists led to significant reductions in HbA1c levels and body weight. The study highlighted that while glucagon-(1-6) was not the primary agent used, its structural analogs contributed to improved glycemic control alongside other GLP-1 receptor agonists .

Case Study 2: Obesity Treatment

In another study focusing on obesity, participants receiving treatments that included glucagon-like peptides reported decreased appetite and improved metabolic parameters. This suggests that glucagon-(1-6) or similar analogs could be beneficial in developing anti-obesity therapies .

Comparative Biological Activity

| Peptide | Glycemic Effect | Insulin Modulation | Appetite Regulation |

|---|---|---|---|

| Glucagon | High | Stimulatory | Moderate |

| Glucagon-(1-6) | Moderate | Variable | Low |

| GLP-1 | High | Strongly stimulatory | High |

Research Findings

Recent studies have indicated that modifications to glucagon can enhance its biological activity while reducing degradation by dipeptidyl peptidase IV (DPP-IV), thus prolonging its effects. The structural integrity of glucagon-(1-6) allows it to maintain some functional properties, making it a candidate for further therapeutic exploration .

Eigenschaften

CAS-Nummer |

69658-84-0 |

|---|---|

Molekularformel |

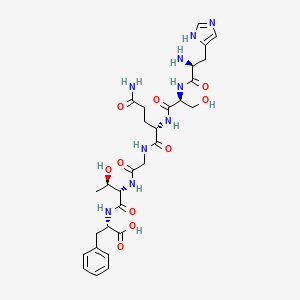

C29H41N9O10 |

Molekulargewicht |

675.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C29H41N9O10/c1-15(40)24(28(46)36-20(29(47)48)9-16-5-3-2-4-6-16)38-23(42)12-33-26(44)19(7-8-22(31)41)35-27(45)21(13-39)37-25(43)18(30)10-17-11-32-14-34-17/h2-6,11,14-15,18-21,24,39-40H,7-10,12-13,30H2,1H3,(H2,31,41)(H,32,34)(H,33,44)(H,35,45)(H,36,46)(H,37,43)(H,38,42)(H,47,48)/t15-,18+,19+,20+,21+,24+/m1/s1 |

InChI-Schlüssel |

VDWWLJRQDNTHJB-MXAMYCJDSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |

Sequenz |

HSQGTF |

Synonyme |

glucagon (1-6) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.